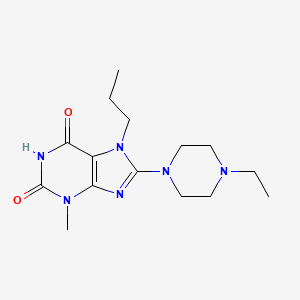![molecular formula C19H13NO3S2 B2986004 5-phenyl-5,5a-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2,6(3H,11bH)-dione CAS No. 1005066-12-5](/img/structure/B2986004.png)
5-phenyl-5,5a-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2,6(3H,11bH)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-phenyl-5,5a-dihydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazole-2,6(3H,11bH)-dione” is a type of 4-thiazolidinone and thiazole derivative with heterocyclic fragments . These types of compounds have been found to exhibit good inhibition of trypanosome growth and might constitute potential candidates for the development of new drugs against trypanosomiasis .
Synthesis Analysis
The compound is formed by the stereoselective Knoevenagel-hetero-Diels-Alder reaction . It can be functionalized at the nitrogen in position 3 via reactions of alkylation, cyanoethylation, and acylation .Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. It includes a chromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazole backbone, which is a fused heterocyclic system .Chemical Reactions Analysis
The compound is formed via a tandem hetero-Diels-Alder-hemiacetal reaction of 5-(2-hydroxybenzylidene)-4-thioxo-2-thiazolidinones and α,β-unsaturated aldehydes .Applications De Recherche Scientifique
Synthesis and Chemical Properties
5-Phenyl-5,5a-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2,6(3H,11bH)-dione and its derivatives are synthesized through various chemical reactions, showcasing their potential for broad applications in scientific research. Notably, these compounds have been prepared through stereo-selective hetero-Diels-Alder reactions and Michael addition, suggesting a versatile approach to creating a wide range of related molecules. The detailed synthetic pathways and possible mechanisms have been explored, highlighting the chemical versatility and potential for further modification of these compounds (Metwally, 2007).
Green Synthesis and Antibacterial Activity
A novel aspect of the research into these compounds includes the development of green synthesis methods, utilizing natural acids like lemon juice for the synthesis of new thiopyrano[2,3-d]thiazole derivatives. This approach not only aligns with sustainable chemistry practices but also yields compounds with potential antibacterial properties against pathogenic bacteria. Such studies lay the foundation for future design and synthesis of more potent antimicrobial agents, demonstrating the compounds' relevance in developing new therapeutic agents (Metwally, Badawy, & Okpy, 2018).
Anticancer Potential
The exploration of these compounds extends into the pharmacological domain, where some derivatives have shown promising anticancer activities. The research focuses on synthesizing novel thiazole and thiadiazole derivatives incorporating the thiopyrano[2,3-d]thiazole moiety, evaluated for their in vitro anticancer activity. These studies have revealed potent cytotoxic effects against specific cancer cell lines, underscoring the potential of these compounds as scaffolds for developing new anticancer agents. The structure-activity relationships derived from these studies provide valuable insights for future drug development efforts (Gomha et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-9,15-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3S2/c21-18-14-13(11-8-4-5-9-12(11)23-18)16-17(20-19(22)25-16)24-15(14)10-6-2-1-3-7-10/h1-9,13-15H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSQXDUSRCMDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(C4=CC=CC=C4OC3=O)C5=C(S2)NC(=O)S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-5,5a-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2,6(3H,11bH)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2985921.png)
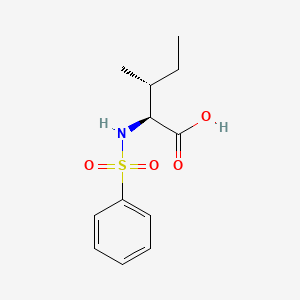
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2985925.png)
![3-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2985928.png)
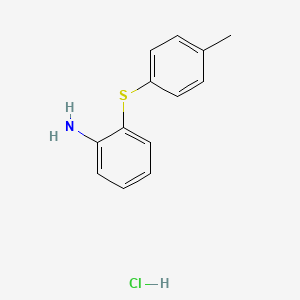
![2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2985930.png)
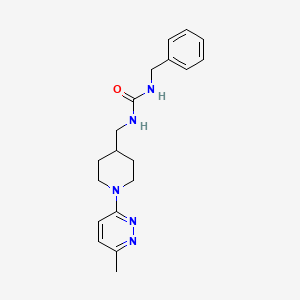
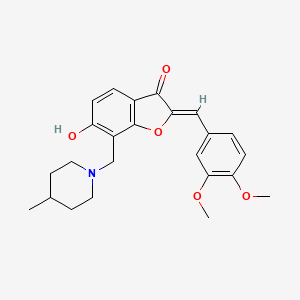
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2985934.png)

![3-[({2-[(3-Chlorophenyl)imino]-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-4-yl}methyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2985939.png)
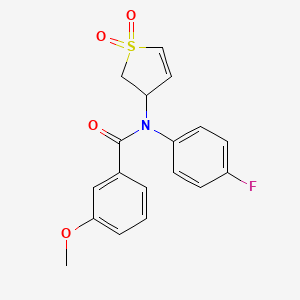
![3-[1-(4-Chlorophenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one](/img/structure/B2985943.png)
